Mucronulatol

Vue d'ensemble

Description

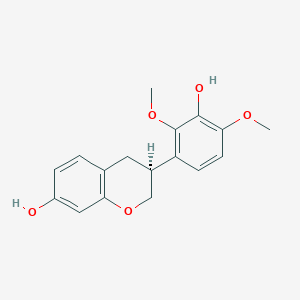

Mucronulatol is a naturally occurring methoxyisoflavan, specifically a (S)-isoflavan substituted by methoxy groups at positions 2’ and 4’ and hydroxy groups at positions 7 and 3’ respectively . It is found in various plant species, including Robinia pseudoacacia . This compound is known for its potential antineoplastic properties, making it a subject of interest in cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mucronulatol can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the use of (S)-isoflavan as a starting material, which is then substituted with methoxy and hydroxy groups at specific positions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in isoflavonoids, such as species from the genus Astragalus and Dalbergia . The extraction process includes maceration of the plant material in methanol, followed by purification using techniques like high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Mucronulatol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding quinone derivatives.

Reduction: Reduction reactions can modify the methoxy and hydroxy groups, potentially altering the compound’s biological activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acids are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced isoflavans, and substituted isoflavonoids .

Applications De Recherche Scientifique

Anticancer Properties

Research has shown that Mucronulatol exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Lung Cancer : A study reported that this compound had an IC50 value of 6.74 µM against lung cancer cell lines, indicating potent anticancer activity .

- Mechanism of Action : The compound promotes apoptosis in cancer cells by inducing cell cycle arrest and increasing apoptotic markers .

Antioxidant Activity

This compound has demonstrated strong antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is beneficial in preventing chronic diseases associated with oxidative damage .

Insecticidal Activity

In agricultural applications, this compound has shown insecticidal effects against pests such as Atta sexdens, making it a candidate for natural pesticide development. The compound's efficacy was evaluated through ingestion assays, revealing significant mortality rates in treated insect populations .

Cytotoxicity Against Cancer Cells

A detailed study investigated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| LLC (Lung Cancer) | 8.38 |

| A549 (Lung Cancer) | 9.9 |

The results indicated that this compound's cytotoxicity is comparable to other known anticancer agents, suggesting its potential as a therapeutic agent in cancer treatment .

Binding Affinity Studies

Computational studies utilizing AutoDock software have assessed the binding affinity of this compound to various protein targets involved in cancer metastasis:

| Protein Target | Binding Energy (ΔG) (kcal/mol) |

|---|---|

| MMP2 | -7.68 |

| MMP9 | -6.35 |

These findings suggest that this compound may inhibit key pathways involved in cancer progression, offering insights into its mechanism of action .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that the compound has favorable absorption characteristics, although specific bioavailability data remain limited . Further research is needed to elucidate its pharmacokinetic profile and optimize formulation for clinical use.

Mécanisme D'action

Mucronulatol exerts its effects primarily through its interaction with cellular pathways involved in cell proliferation and apoptosis. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . The molecular targets include various cell cycle regulators and apoptotic proteins .

Comparaison Avec Des Composés Similaires

Mucronulatol is similar to other methoxyisoflavans such as mucroquinone and mucronucarpan . it is unique due to its specific substitution pattern and its potent antineoplastic properties . Other similar compounds include:

Mucroquinone: Another isoflavan with different substitution patterns.

Mucronucarpan: An isoflavan with distinct biological activities.

This compound stands out due to its specific methoxy and hydroxy substitutions, which contribute to its unique biological activities and potential therapeutic applications .

Activité Biologique

Mucronulatol, a compound derived from red propolis, has garnered attention for its diverse biological activities, particularly in the realms of cytotoxicity, antioxidant properties, and potential therapeutic applications. This article synthesizes recent research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

Chemical Composition and Sources

This compound is primarily extracted from red propolis, which is produced by stingless bees from various plant resins. The chemical profile of red propolis varies significantly depending on the geographical source and extraction methods used. Studies have identified several bioactive compounds within red propolis, including flavonoids such as formononetin and kaempferol, which contribute to its therapeutic effects .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity . In vitro studies have shown that extracts containing this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer .

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against several human tumor cell lines. Notably, studies reported that this compound displayed potent antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), HL-60 (leukemia), and PC3 (prostate cancer) cells. The cytotoxicity was measured using MTT assays, revealing inhibition rates exceeding 90% for certain concentrations .

Table 1: Cytotoxicity of this compound Against Tumor Cell Lines

| Cell Line | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| HCT-116 | >90 | 50 |

| HL-60 | 80 | 50 |

| PC3 | >90 | 50 |

Antitumor Mechanisms

The mechanisms by which this compound exerts its antitumor effects are under investigation. Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, studies have shown that treatment with this compound leads to increased caspase 3/7 activity, suggesting its role in promoting programmed cell death in malignant cells .

Case Studies

Case Study 1: Red Propolis Extracts in Cancer Treatment

A study conducted on Brazilian red propolis highlighted the effectiveness of this compound-rich extracts in inhibiting tumor growth in vitro. The researchers treated ovarian cancer cells with varying concentrations of propolis extracts and observed a significant reduction in cell viability when combined with vitamin D supplementation . This suggests a synergistic effect that could enhance the therapeutic potential of this compound.

Case Study 2: Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. In experiments involving neuroblastoma cells (SH-SY5Y), this compound demonstrated the ability to mitigate apoptosis induced by toxic agents like MPP+. The compound significantly increased cell viability and reduced caspase activity, indicating its protective role against neurodegenerative processes .

Propriétés

IUPAC Name |

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNFZNIXYWTZMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331959 | |

| Record name | Mucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20878-97-1 | |

| Record name | (-)-Mucronulatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20878-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.